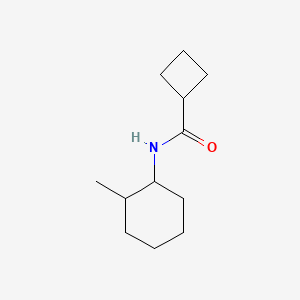
N-(2-methylcyclohexyl)cyclobutanecarboxamide
描述
N-(2-methylcyclohexyl)cyclobutanecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, MXE has gained attention in the scientific community for its potential therapeutic applications.
作用机制
N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist, binding to the receptor and inhibiting its activity. This leads to the dissociative and hallucinogenic effects of the drug. The exact mechanism of action of this compound on the NMDA receptor is still not fully understood and requires further research.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to euphoria and mood enhancement. This compound also has analgesic properties and has been used to treat chronic pain in animal models. However, prolonged use of this compound can lead to neurotoxicity and cognitive impairment.
实验室实验的优点和局限性
The advantages of using N-(2-methylcyclohexyl)cyclobutanecarboxamide in lab experiments include its potency, selectivity, and ability to cross the blood-brain barrier. This compound can be used to study the role of NMDA receptors in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential for abuse and illegal status in many countries.
未来方向
Future research on N-(2-methylcyclohexyl)cyclobutanecarboxamide could focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders. This compound could also be used as a tool to study the mechanisms of action of NMDA receptors and their role in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for neurotoxicity and cognitive impairment.
科学研究应用
N-(2-methylcyclohexyl)cyclobutanecarboxamide has shown potential in scientific research as a tool to study the mechanisms of action of NMDA receptors, which are involved in learning, memory, and synaptic plasticity. This compound has been found to bind to the NMDA receptor and block its activity, leading to dissociative effects. This property of this compound has been used to study the role of NMDA receptors in various neurological and psychiatric disorders.
属性
IUPAC Name |
N-(2-methylcyclohexyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-5-2-3-8-11(9)13-12(14)10-6-4-7-10/h9-11H,2-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKHWVQFMVJVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



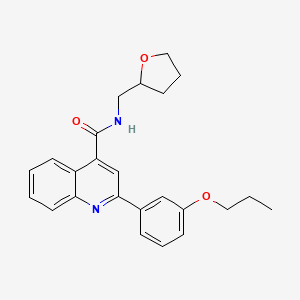
![N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263522.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263530.png)
![N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4263538.png)
![2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4263542.png)
![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)
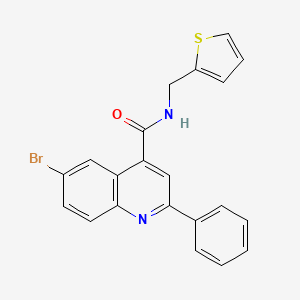

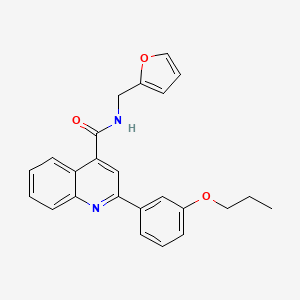
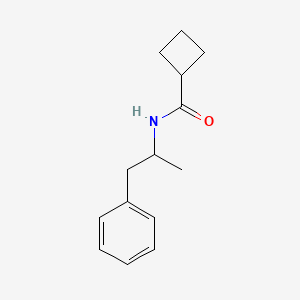
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)
![3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263602.png)
![ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263605.png)
